molecular formula C7H8N4O2 B12451298 2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide

2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B12451298
M. Wt: 180.16 g/mol
InChI Key: DJXHVDKRFZZERE-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide is a chemical compound that features a pyridine ring attached to a carbonyl group, which is further linked to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-2-carboxaldehyde with hydrazinecarboxamide under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylcarbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted hydrazinecarboxamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring, carbonyl group, and hydrazinecarboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

(pyridine-2-carbonylamino)urea

InChI

InChI=1S/C7H8N4O2/c8-7(13)11-10-6(12)5-3-1-2-4-9-5/h1-4H,(H,10,12)(H3,8,11,13)

InChI Key

DJXHVDKRFZZERE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)N

Origin of Product

United States

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